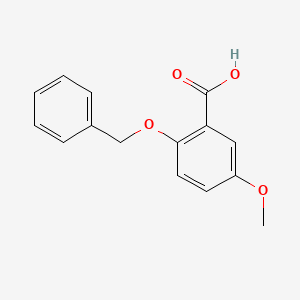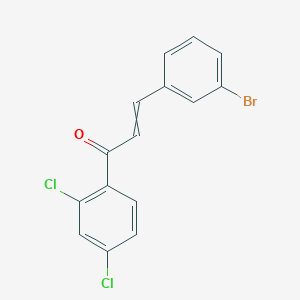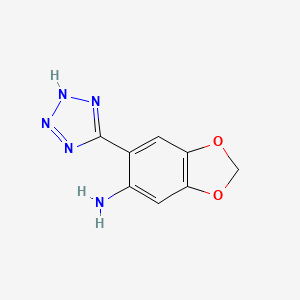
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Vue d'ensemble
Description
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine, commonly known as TBN or TBN-5, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TBN-5 is a heterocyclic compound that contains a tetrazole ring and a benzodioxole ring.
Applications De Recherche Scientifique
TBN-5 has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of TBN-5 is in the field of medicinal chemistry. TBN-5 has been shown to have potential antitumor and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of TBN-5 is not fully understood. However, studies have shown that TBN-5 interacts with various molecular targets in the body, including enzymes and receptors. TBN-5 has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). It has also been shown to bind to certain receptors such as the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
TBN-5 has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TBN-5 has also been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TBN-5 is its potential as a therapeutic agent for various diseases. However, there are also some limitations to using TBN-5 in lab experiments. TBN-5 is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, TBN-5 is a highly reactive compound and requires careful handling in lab experiments.
Orientations Futures
There are several future directions for research on TBN-5. One area of interest is the potential use of TBN-5 as an antitumor agent. Further studies are needed to fully understand the mechanism of action of TBN-5 and its potential as a therapeutic agent. Additionally, studies are needed to determine the long-term effects of TBN-5 on the body. Finally, there is a need for the development of more efficient synthesis methods for TBN-5 to increase its availability for scientific research.
Conclusion:
In conclusion, TBN-5 is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of TBN-5 involves the reaction of 5-amino-1,3-benzodioxole with sodium azide in the presence of copper(I) iodide as a catalyst. TBN-5 has been extensively studied for its potential applications in medicinal chemistry, including its potential as an antitumor and anti-inflammatory agent. The exact mechanism of action of TBN-5 is not fully understood, but it has been shown to interact with various molecular targets in the body. TBN-5 has various biochemical and physiological effects on the body, including its ability to inhibit the production of pro-inflammatory cytokines and increase the levels of certain neurotransmitters. While TBN-5 has several advantages as a therapeutic agent, there are also some limitations to using it in lab experiments. Finally, there are several future directions for research on TBN-5, including its potential as an antitumor agent and the need for more efficient synthesis methods.
Propriétés
IUPAC Name |
6-(2H-tetrazol-5-yl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-5-2-7-6(14-3-15-7)1-4(5)8-10-12-13-11-8/h1-2H,3,9H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDGIBYWECXVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3143879.png)
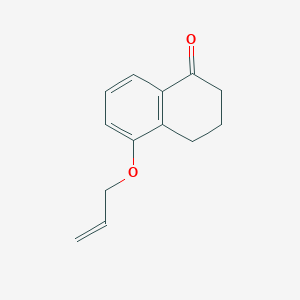

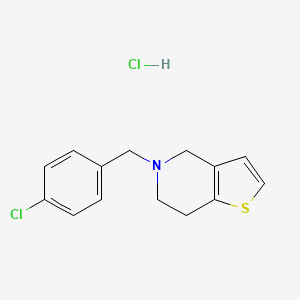

![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione](/img/structure/B3143922.png)
